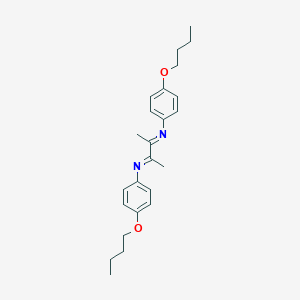
2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is an organic compound that belongs to the class of diimines It is characterized by the presence of two butoxyphenyl groups attached to a butanediimine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine typically involves the condensation of 4-butoxyaniline with 2,3-butanedione. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the diimine linkage.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diimine to the corresponding diamine.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones with butoxy substituents.
Reduction: Diamines with butoxy substituents.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(4-methoxyphenyl)-2,3-butanediimine
- N,N’-Bis(4-ethoxyphenyl)-2,3-butanediimine
- N,N’-Bis(4-propoxyphenyl)-2,3-butanediimine
Comparison: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and overall properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different electronic and steric effects, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C24H32N2O2 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C24H32N2O2/c1-5-7-17-27-23-13-9-21(10-14-23)25-19(3)20(4)26-22-11-15-24(16-12-22)28-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |
Clé InChI |
PAYNIRHOBALWIV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)
![3-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B287849.png)
![10-(4-methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287851.png)
![7,9-dibromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B287852.png)
![3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287854.png)
![6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
![1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B287859.png)
![(5E)-5-[(4-bromophenyl)-phenylmethylidene]-2-[3-[[(5E)-5-[(4-bromophenyl)-phenylmethylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287860.png)
![1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B287861.png)
![2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
